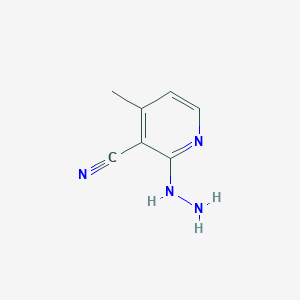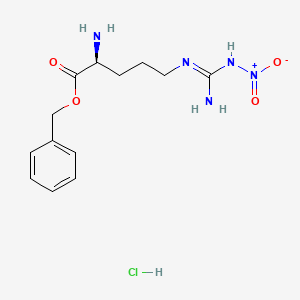methyl]tetrahydropyran-4-carboxylate](/img/structure/B12277788.png)
Methyl 4-[[4-(Allyloxy)phenyl](hydroxy)methyl]tetrahydropyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is a research chemical with the molecular formula C17H22O5 and a molecular weight of 306.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate typically involves the reaction of 4-(Allyloxy)benzaldehyde with tetrahydropyran-4-carboxylic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted allyloxy derivatives.
Scientific Research Applications
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxyphenylacetate: A methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol.
4-(Allyloxy)benzophenone: Used as a photosensitizer in the preparation of photosensitive resins and photopolymerization.
Uniqueness
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is unique due to its combination of the allyloxy group and the tetrahydropyran ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 4-[hydroxy-(4-prop-2-enoxyphenyl)methyl]oxane-4-carboxylate |
InChI |
InChI=1S/C17H22O5/c1-3-10-22-14-6-4-13(5-7-14)15(18)17(16(19)20-2)8-11-21-12-9-17/h3-7,15,18H,1,8-12H2,2H3 |
InChI Key |
YMMRTPKYDHEJPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C(C2=CC=C(C=C2)OCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


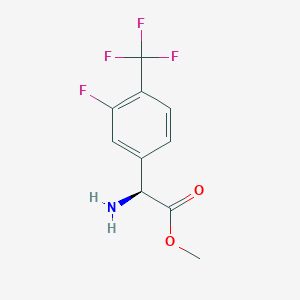
![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)
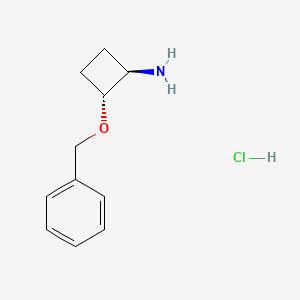

![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
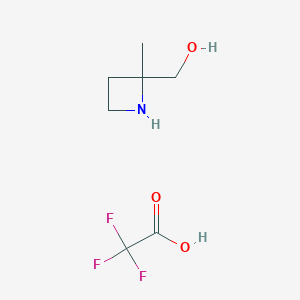
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)
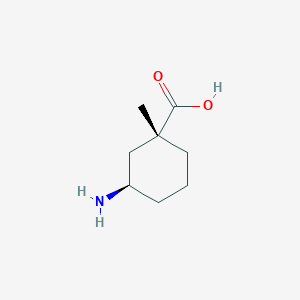
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)
